molecular formula C19H21N5O3 B11273782 N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11273782
M. Wt: 367.4 g/mol
InChI Key: RATRKNFZJZEZTH-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: Substitution reactions can take place at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds exhibit antimicrobial properties and are studied for their potential use in treating infections.

Medicine

    Drug Development: Triazole derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer, fungal infections, and inflammation.

Industry

    Agriculture: These compounds can be used as fungicides and herbicides.

    Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Carboxamide Derivatives: Compounds with similar carboxamide groups but different aromatic rings.

Uniqueness

N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other triazole or carboxamide derivatives.

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24)

InChI Key

RATRKNFZJZEZTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C

Origin of Product

United States

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